2-propan-2-yl-1,3-oxazole-4-carbonitrile
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Overview
Description
2-propan-2-yl-1,3-oxazole-4-carbonitrile is a heterocyclic compound that features an oxazole ring substituted with a propan-2-yl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propan-2-yl-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-acylamino-3,3-dichloroacrylonitrile with an appropriate amine in the presence of triethylamine . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-propan-2-yl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce amines.
Scientific Research Applications
2-propan-2-yl-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound has shown potential as an antiviral agent against human cytomegalovirus.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound’s ability to interact with biological targets makes it useful for studying various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-propan-2-yl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. For example, in antiviral applications, the compound may inhibit viral replication by interfering with viral enzymes or proteins . In anticancer research, the compound can interact with microtubules, inhibiting cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles: These compounds have similar structures but different substituents, which can alter their biological activity.
5-alkylamino-2-(phthalimidoalkyl)-1,3-oxazole-4-carbonitriles: These derivatives have additional functional groups that can enhance their biological properties.
Uniqueness
2-propan-2-yl-1,3-oxazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a propan-2-yl group and a carbonitrile group on the oxazole ring makes it a versatile compound for various applications.
Conclusion
This compound is a valuable compound in the fields of medicinal chemistry, materials science, and biological research. Its unique structure and reactivity make it a promising candidate for the development of new drugs and materials.
Properties
IUPAC Name |
2-propan-2-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJGGKXPSAFXHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CO1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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